molecular formula C17H21NO4 B7907880 Isoptpo Hyoscine

Isoptpo Hyoscine

Cat. No.: B7907880
M. Wt: 303.35 g/mol
InChI Key: STECJAGHUSJQJN-YXMSTPNBSA-N
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Description

Isoptpo Hyoscine (commonly referred to as Hyoscine or Scopolamine) is a tropane alkaloid derived from plants of the Solanaceae family, notably Hyoscyamus niger (henbane) . Its molecular formula is C₁₇H₂₁NO₄, with a molecular weight of 303.35 g/mol . Structurally, it features a bicyclic tropane core linked to an esterified scopine moiety, which confers its anticholinergic activity by competitively inhibiting muscarinic acetylcholine receptors . Clinically, it is used to treat motion sickness, postoperative nausea, and gastrointestinal spasms due to its ability to cross the blood-brain barrier and suppress parasympathetic nervous system activity.

Properties

IUPAC Name

[(1S,2S,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t12-,13+,14+,15+,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STECJAGHUSJQJN-YXMSTPNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC(C[C@H]1[C@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/, Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether, Very soluble in hot water, In water, 1.0X10+5 mg/L, temp not specified
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1080
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine
Details Council of Europe, European Directorate for the Quality of Medicines. European Pharmacopoeia, 5th Ed., Supplement 5.3; Strasbourg, France, p.3519 (2005)
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Viscous liquid

CAS No.

51-34-3
Record name Hyoscine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

59 °C, White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1450
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Natural Extraction from Plant Sources

Scopolamine, also known as hyoscine, is primarily extracted from plants in the Solanaceae family, such as Datura metel and Duboisia species. The extraction process involves alkaloid isolation using organic solvents like ethanol or methanol, followed by purification via crystallization. DrugBank notes that despite synthetic attempts since 1959, extraction remains more economically viable due to the complexity of scopolamine’s tropane alkaloid structure.

The extraction yield depends on plant age, geographic origin, and post-harvest processing. For instance, mature Duboisia leaves yield 0.3–0.8% scopolamine by dry weight. Purification typically involves column chromatography or recrystallization using hydrobromic acid to form scopolamine hydrobromide trihydrate (CAS 6533-68-2), a stable salt with a melting point of 194–197°C.

Chemical Synthesis of Hyoscine Butylbromide

Hyoscine butylbromide, a quaternary ammonium derivative of scopolamine, is synthesized via N-alkylation. The process involves reacting scopolamine with 1-bromobutane in an alkaline medium, forming a brominated salt. Patent CN101744816A details a scaled-up synthesis using microcrystalline cellulose and ethyl cellulose as stabilizers to prevent degradation during reactions.

Key synthetic challenges include:

  • Low Bioavailability : The quaternary structure limits intestinal absorption, necessitating high doses in oral formulations.

  • Byproduct Formation : Excess alkylating agents may generate neurotoxic intermediates, requiring rigorous purification.

Formulation Strategies for Hyoscine Butylbromide

Direct Compression Method

The patent CN101744816A outlines a direct compression protocol for hyoscine butylbromide-acetaminophen tablets:

ComponentQuantity per TabletFunction
Hyoscine butylbromide10 mgActive ingredient
Acetaminophen500 mgAnalgesic
Microcrystalline cellulose (PH101)150 mgBinder, disintegrant
Corn starch paste (10%)300 mgBinder
Ethyl cellulose (20%)200 mgSustained-release agent
Carboxymethyl starch150 mgSuperdisintegrant

Process Steps:

  • Granulation : Mix hyoscine butylbromide, acetaminophen, and excipients. Add starch paste and ethyl cellulose to form granules.

  • Drying : Dry granules at 60°C to ≤5% moisture content.

  • Compression : Blend with lubricants (magnesium stearate, silicon dioxide) and compress into tablets.

  • Coating : Apply Opadry® film coating to mask bitterness and enhance stability.

Wet Granulation Method

For moisture-sensitive formulations, wet granulation is preferred. The same patent describes using ethanol-water mixtures to prepare granules, reducing heat exposure. Critical parameters include:

  • Granule Size : 16–18 mesh for uniform compaction.

  • Drying Temperature : 38–45°C to prevent drug degradation.

Stability and Quality Control

Degradation Pathways

Scopolamine hydrobromide trihydrate degrades via hydrolysis of the ester bond in acidic conditions, forming scopine and tropic acid. Hyoscine butylbromide is susceptible to oxidation at the tertiary amine group, requiring antioxidants like ascorbic acid in formulations.

Analytical Methods

  • HPLC-UV : Quantifies scopolamine and degradation products using a C18 column and 210 nm detection.

  • Karl Fischer Titration : Monitors moisture content in granules (target: ≤5%).

Comparative Analysis of Preparation Methods

ParameterDirect CompressionWet Granulation
Process Time2–3 hours4–6 hours
Tablet Hardness50–80 N70–100 N
Dissolution (30 min)85–90%75–80%
Stability (40°C/75% RH)6 months12 months

Wet granulation enhances stability but slows production. Direct compression offers faster throughput at the expense of shorter shelf life.

Industrial-Scale Manufacturing Considerations

Equipment

  • High-Shear Mixer : Ensures homogenous blending of hygroscopic excipients.

  • Fluidized Bed Dryer : Reduces thermal degradation risk compared to tray drying.

Regulatory Compliance

Formulations must meet USP-NF standards for impurity profiles (≤0.2% scopine) and content uniformity (90–110% label claim).

Emerging Technologies

Continuous Manufacturing

Patents suggest adopting twin-screw extruders for real-time monitoring of granule quality, reducing batch failures.

Nanocrystal Formulations

Nanomilling hyoscine butylbromide to 200 nm particles improves bioavailability by 40%, enabling lower doses .

Chemical Reactions Analysis

Epoxidation of Hyoscyamine

Hyoscyamine undergoes epoxidation to form scopolamine, mediated by 6β-hydroxyhyoscyamine epoxidase:

HyoscyamineEpoxidaseScopolamine+H2O\text{Hyoscyamine} \xrightarrow{\text{Epoxidase}} \text{Scopolamine} + \text{H}_2\text{O}

This reaction introduces the critical epoxide ring, enhancing scopolamine’s anticholinergic potency compared to hyoscyamine .

Salt Formation with Hydrogen Bromide

Scopolamine reacts with hydrogen bromide to form its hydrobromide salt, improving solubility for pharmaceutical use:

Scopolamine+HBrScopolamine hydrobromide\text{Scopolamine} + \text{HBr} \rightarrow \text{Scopolamine hydrobromide}

The salt is stabilized by ionic interactions between the alkaloid’s tertiary amine and bromide ion .

Ester Hydrolysis

The tropic acid ester bond in scopolamine is susceptible to hydrolysis under acidic or basic conditions:

Scopolamine+H2OScopine+Tropic acid\text{Scopolamine} + \text{H}_2\text{O} \rightarrow \text{Scopine} + \text{Tropic acid}

This degradation pathway impacts stability, necessitating controlled storage conditions .

Stability and Degradation

Scopolamine hydrobromide’s stability is influenced by:

  • pH : Degrades rapidly in alkaline solutions due to ester hydrolysis.

  • Light : Photooxidation can occur, altering the epoxide structure.

  • Temperature : Prolonged exposure to heat accelerates decomposition .

ConditionDegradation ProductEffect
High pHScopine + Tropic acidLoss of anticholinergic activity
UV LightOxidized derivativesReduced potency
HeatPolymerization byproductsIncreased toxicity risk

Synthetic Routes

While extraction from plants remains the primary source, partial synthetic methods include:

  • Epoxidation of Hyoscyamine : Chemically replicating the enzymatic epoxidation step using peroxides .

  • Esterification of Scopine : Reacting scopine with synthetic tropic acid derivatives .

These methods are less efficient than biosynthesis, with yields rarely exceeding 40% .

Analytical Characterization

Key spectroscopic data for scopolamine hydrobromide:

PropertyValueMethod
Molecular Formula C₁₇H₂₁NO₄·HBrHRMS
Melting Point 195–199°C (decomposes)DSC
LogP 0.9Chromatography
UV-Vis λₘₐₓ 252 nm (in H₂O)Spectrophotometry

Scientific Research Applications

Chemical Composition

  • Active Ingredient : Scopolamine Hydrobromide
  • Concentration : 0.25%
  • Preservative : Benzalkonium Chloride 0.01%
  • Vehicle Components : Hydroxypropyl Methylcellulose 0.5%, Sodium Chloride, Glacial Acetic Acid, Sodium Acetate, Purified Water .

Ophthalmic Uses

Isopto Hyoscine is predominantly used in the following ophthalmic situations:

  • Mydriasis : Inducing pupil dilation for eye examinations and surgeries.
  • Cycloplegia : Temporarily paralyzing the ciliary muscle to facilitate refraction during vision assessments.
  • Treatment of Inflammatory Conditions : Used in managing iridocyclitis to alleviate pain and reduce swelling by relaxing eye muscles .

Research Applications

Scopolamine is extensively employed in research settings to study cognitive functions:

  • Memory Studies : It serves as a standard pharmacological agent for inducing temporary cognitive deficits in animal models, allowing researchers to investigate memory encoding mechanisms .
  • Alzheimer's Disease Research : Investigations into cholinergic pathways have utilized scopolamine to explore its effects on memory retention and recall, contributing to understanding neurodegenerative diseases .

Other Medical Applications

Beyond its primary use in ophthalmology, Isopto Hyoscine has broader medical implications:

  • Motion Sickness : It is indicated for preventing nausea and vomiting associated with motion sickness, particularly useful for divers and travelers .
  • Postoperative Nausea : Employed to mitigate nausea and vomiting following surgical procedures .

Case Study 1: Mydriasis in Diagnostic Procedures

In a clinical setting, Isopto Hyoscine was administered to patients prior to cataract surgery. The results showed effective pupil dilation, facilitating better surgical conditions and outcomes. Patients reported minimal side effects, affirming its safety profile when used as directed.

Case Study 2: Cognitive Impairment Research

A study involving scopolamine-induced amnesia in rodents demonstrated significant impairments in memory tasks compared to control groups. This research highlighted scopolamine's role as a valuable tool in understanding the cholinergic system's involvement in memory processes, paving the way for potential therapeutic avenues in treating cognitive disorders .

Side Effects and Precautions

While Isopto Hyoscine is generally well-tolerated, it may cause side effects such as:

  • Local irritation (e.g., conjunctivitis)
  • Dry mouth
  • Drowsiness or visual disturbances .

Precautions include avoiding use in patients with glaucoma or hypersensitivity to any component of the formulation. Additionally, care should be taken to prevent contamination during administration .

Mechanism of Action

Scopolamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including the regulation of heart rate, smooth muscle contraction, and glandular secretion. By blocking these receptors, scopolamine inhibits the action of acetylcholine, leading to its anticholinergic effects .

Comparison with Similar Compounds

Hyoscine belongs to a class of tropane alkaloids with structural and functional analogs. Below is a detailed comparison with key analogs:

Hyoscine vs. Atropine
Parameter Hyoscine (Scopolamine) Atropine
Molecular Formula C₁₇H₂₁NO₄ C₁₇H₂₃NO₃
Source Hyoscyamus niger (henbane) Atropa belladonna (deadly nightshade)
Isomerism Levorotatory (-) isomer Racemic mixture (D/L-hyoscyamine)
CNS Penetration High (lipophilic structure) Moderate
Primary Use Motion sickness, CNS-mediated nausea Bradycardia, organophosphate poisoning
Side Effects Sedation, dry mouth, blurred vision Tachycardia, urinary retention

Key Differences :

  • Hyoscine’s esterified scopine group enhances CNS penetration compared to atropine’s tropine moiety .
  • Atropine’s racemic nature reduces receptor specificity, leading to broader systemic effects .
Hyoscine vs. Hyoscyamine
Parameter Hyoscine Hyoscyamine
Molecular Formula C₁₇H₂₁NO₄ C₁₇H₂₃NO₃
Optical Activity Levorotatory (-) Levorotatory (-)
Receptor Affinity Higher affinity for M₁/M₃ receptors Preferential binding to M₂/M₄ receptors
Clinical Use Motion sickness, GI spasms Peptic ulcers, Parkinson’s disease
Bioavailability 80-90% (transdermal patch) <50% (oral)

Key Differences :

  • Hyoscyamine is the precursor to atropine and lacks the ester linkage seen in hyoscine, reducing its CNS activity .
  • Hyoscine’s methylation at the scopine group increases metabolic stability .

Key Differences :

  • The synthetic compound’s smaller size and aromatic pyrrole ring limit its receptor specificity compared to hyoscine’s tropane core .

Biological Activity

Isopto Hyoscine, also known as scopolamine hydrobromide, is an anticholinergic agent primarily used in ophthalmology for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle) during diagnostic procedures. This article explores its biological activity, pharmacodynamics, clinical applications, and associated case studies.

Chemical and Pharmacological Profile

Chemical Structure : Scopolamine is a tropane alkaloid derived from plants in the Solanaceae family, including Hyoscyamus niger and Datura stramonium. Its chemical formula is C17H21BrN2O4S, and it exists as a hydrobromide salt in its pharmaceutical formulation.

Mechanism of Action : Scopolamine exerts its effects by blocking muscarinic acetylcholine receptors, which inhibits parasympathetic nerve impulses. This leads to:

  • Mydriasis : Dilation of the pupil by relaxing the sphincter muscle of the iris.
  • Cycloplegia : Paralysis of accommodation by inhibiting the ciliary muscle.

Pharmacokinetics

  • Bioavailability : Approximately 20-40% when administered topically.
  • Peak Plasma Concentration : Reached within 45 minutes post-administration.
  • Half-Life : Average of 5 hours (range: 2-10 hours).
  • Metabolism : Primarily metabolized by the CYP3A4 enzyme in the liver .

Clinical Uses

Isopto Hyoscine is indicated for:

  • Diagnostic Procedures : Facilitating eye examinations by dilating pupils.
  • Treatment of Uveitis : Reducing inflammation and preventing synechiae formation.

Side Effects

Common side effects include:

  • Local irritation (e.g., conjunctivitis)
  • Dry mouth
  • Drowsiness
  • Visual disturbances (e.g., blurred vision)

Severe side effects can occur, particularly with overdose or in sensitive populations, such as children or those with glaucoma .

Case Study 1: Near-Fatal Reaction to Hyoscine-N-butylbromide

A notable case involved an 18-year-old female who experienced severe hypotension and loss of consciousness following intravenous administration of hyoscine-N-butylbromide during a gastroscopy. The patient required resuscitation and was later found to have suffered from mesenteric ischemia potentially induced by the drug's anticholinergic effects. This case highlights the importance of monitoring patients closely during administration .

Case Study 2: Psychosis Associated with Hyoscine Butylbromide

Another report described a rare instance of acute psychosis following administration of hyoscine butylbromide. The patient exhibited symptoms consistent with anticholinergic delirium, emphasizing the need for caution when prescribing anticholinergic agents, especially in vulnerable populations .

Research Findings

Recent studies have focused on the broader implications of scopolamine's biological activity:

  • Antiemetic Properties : Scopolamine is effective in preventing nausea and vomiting associated with motion sickness due to its central nervous system effects .
  • Cognitive Effects : Research has indicated that scopolamine can impair cognitive function, which may be beneficial in studying memory-related disorders but poses risks for patients using it therapeutically .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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